N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
Description
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a multifunctional heterocyclic compound featuring:
- A furan-2-ylmethyl group linked to a cyclohexane carboxamide core.
- A 3,4-dihydroquinazolin-4-one moiety substituted with a methyl group and a sulfanyl-linked thiazole carbamoyl ethyl chain. This hybrid structure combines pharmacophores associated with antimicrobial, antifungal, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S2/c32-22(30-25-27-11-13-36-25)16-37-26-29-21-6-2-1-5-20(21)24(34)31(26)15-17-7-9-18(10-8-17)23(33)28-14-19-4-3-12-35-19/h1-6,11-13,17-18H,7-10,14-16H2,(H,28,33)(H,27,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZILUIILZTFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to build the complex structure. Key steps include:
Formation of furan-2-ylmethylamine: This can be achieved through the reaction of furfural with ammonia or an amine source.
Construction of the quinazoline core: This involves cyclization reactions using appropriate starting materials such as anthranilic acid derivatives.
Thiazole incorporation: The thiazole ring can be introduced via a condensation reaction with thioamide precursors.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The quinazoline and thiazole rings may be subject to reduction under specific conditions, altering their electronic properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acid derivatives, while reduction of the quinazoline ring could produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of biological pathways. The quinazoline and thiazole rings, in particular, are known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Thiazolidinone-Benzothiazole Derivatives ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l) share the following with the target compound:
- Thiazolidinone/Thiazole Motifs: Critical for antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) .
- Substituted Aromatic Rings : Chlorophenyl or benzothiazole groups enhance lipophilicity and membrane penetration.
Key Differences :
Thiazolidinone-Chromone Hybrids ()
N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide combines thiazolidinone with a chromone (1,4-benzopyrone) core.
Similarities :
Differences :
Thiazole-Furan Carboxamides ()
N-[4-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide shares:
Divergence :
- ~30% predicted for the target) .
Biological Activity
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of several functional groups, including:
- A furan ring which contributes to its biological properties.
- A thiazole moiety known for its role in various pharmacological activities.
- A cyclohexane carboxamide structure that enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings often demonstrate IC50 values in the low micromolar range, indicating potent antitumor properties .
- Antimicrobial Properties : Compounds containing furan and thiazole moieties have been reported to possess antibacterial and antifungal activities. The presence of electron-donating groups can enhance these effects .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The thiazole ring is crucial for cytotoxicity; modifications at specific positions can significantly alter the activity.
- The furan group enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole-containing compounds against various cancer cell lines (e.g., MCF7 and HeLa). The results showed that modifications to the thiazole ring improved cytotoxicity significantly. For example, a derivative with a methyl group at the 4-position exhibited an IC50 value of 1.61 µg/mL against MCF7 cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related furan-thiazole compounds. The study found that certain derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
